N2-Methylation Enhances Lipophilicity and Modulates CNS Permeability Relative to Unsubstituted Analog
The N2-methyl group in 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine (CAS 98840-43-8) significantly increases calculated logP (cLogP) compared to the unsubstituted secondary amine analog 1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine (CAS 6453-27-6). This structural modification directly impacts blood-brain barrier penetration potential, a critical parameter for CNS-targeted programs . In the context of tetrahydro-β-carboline-based CNS agents, N2-alkylation has been shown to enhance brain exposure by 2- to 5-fold in rodent models, while also reducing P-glycoprotein efflux susceptibility [1].
| Evidence Dimension | Calculated logP (cLogP) / Lipophilicity |
|---|---|
| Target Compound Data | cLogP = 2.33 |
| Comparator Or Baseline | 1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine (CAS 6453-27-6) cLogP = 1.8 (estimated) |
| Quantified Difference | Increase of ~0.5 log units |
| Conditions | In silico calculation (ACD/Labs or similar algorithm) |
Why This Matters
For CNS drug discovery programs, the increased lipophilicity of the N2-methylated derivative correlates with improved passive diffusion across the blood-brain barrier, enabling more efficient CNS target engagement and reducing the need for additional prodrug strategies.
- [1] Audia, J. E., et al. (1996). U.S. Patent No. 5,508,284. Tetrahydro-beta-carbolines. Washington, DC: U.S. Patent and Trademark Office. View Source
